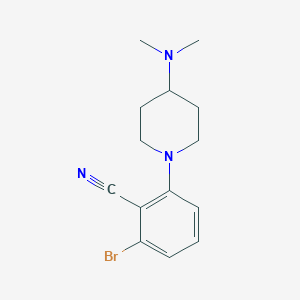
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Vue d'ensemble
Description
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMABN and belongs to the family of benzodinitriles. DMABN is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction plays a critical role in the development and progression of cancer, making DMABN a promising candidate for the development of new cancer therapies.
Mécanisme D'action
DMABN inhibits the protein-protein interaction between STAT3 and JAK2, which plays a critical role in the development and progression of cancer. This interaction is necessary for the activation of STAT3, which regulates the expression of genes involved in cell growth and survival. By inhibiting this interaction, DMABN prevents the activation of STAT3 and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DMABN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. DMABN has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMABN has a number of advantages for lab experiments. It is a potent inhibitor of the protein-protein interaction between STAT3 and JAK2, making it a valuable tool for studying the role of this interaction in cancer and other diseases. DMABN is also relatively easy to synthesize and has been optimized for large-scale production. However, DMABN has some limitations for lab experiments. It is a toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, making it difficult to interpret some of the results of experiments.
Orientations Futures
There are a number of future directions for the study of DMABN. One potential direction is the development of new cancer therapies based on DMABN. DMABN has shown promise in preclinical studies as a treatment for a variety of cancers, and further research is needed to determine its potential as a clinical therapy. Another potential direction is the study of DMABN's effects on the immune system. DMABN has been shown to have immunomodulatory effects, and further research is needed to determine its potential as a treatment for autoimmune diseases. Finally, the neuroprotective effects of DMABN suggest that it may have potential as a treatment for neurodegenerative diseases, and further research is needed to explore this potential.
Applications De Recherche Scientifique
DMABN has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. DMABN has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-bromo-6-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17(2)11-6-8-18(9-7-11)14-5-3-4-13(15)12(14)10-16/h3-5,11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSDSPZIQROFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



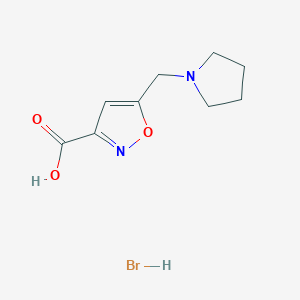
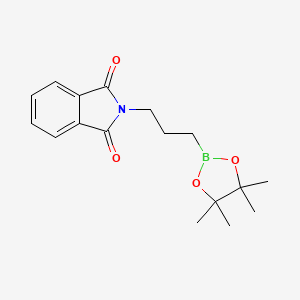
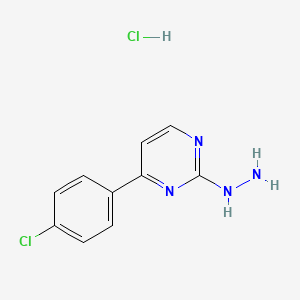
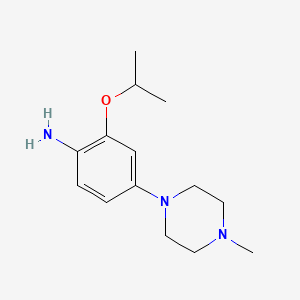
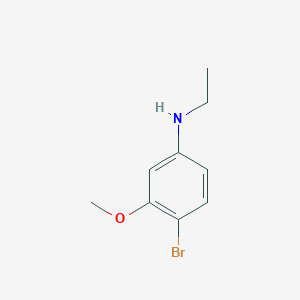

![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1407477.png)

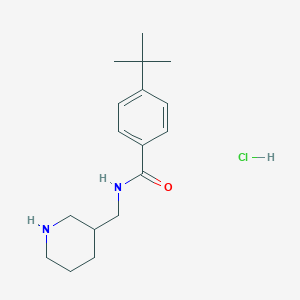


![ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1407484.png)

